REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:10]=1.C([Li])CCC.CN(C)[CH:18]=[O:19]>C(OCC)C.CCCCCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH:18]=[O:19])=[N:7][C:6]=2[CH:10]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(N=CS2)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to -78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a period of two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid (1×40 ml), water (1×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium bicarbonate solution (1×40 ml) and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residual product flash chromatographed on silica (50% ethyl acetate--hexane; v:v)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(N=C(S2)C=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |